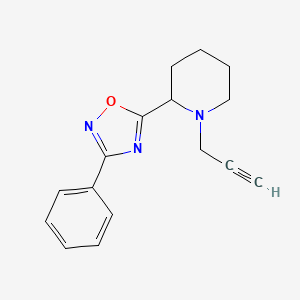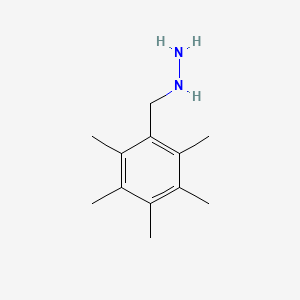![molecular formula C8H11BrN2O3S B2482390 Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide CAS No. 143824-50-4](/img/structure/B2482390.png)
Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide: is a chemical compound with the molecular formula C8H11BrN2O3S It is known for its unique structure, which includes a furan ring, a carbamimidoylsulfanyl group, and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide typically involves the reaction of furan-2-carboxylic acid with methyl chloroformate to form methyl furan-2-carboxylate. This intermediate is then reacted with a thiourea derivative to introduce the carbamimidoylsulfanyl group. The final step involves the addition of hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidoylsulfanyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the carbamimidoylsulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mécanisme D'action
The mechanism of action of Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The carbamimidoylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
- Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate
- Ethyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate
- Methyl 3-[(carbamimidoylsulfanyl)methyl]thiophene-2-carboxylate
Uniqueness: Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide is unique due to the presence of the hydrobromide salt, which can enhance its solubility and stability. Additionally, the furan ring provides distinct electronic properties compared to similar compounds with different heterocyclic rings .
Propriétés
IUPAC Name |
methyl 3-(carbamimidoylsulfanylmethyl)furan-2-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.BrH/c1-12-7(11)6-5(2-3-13-6)4-14-8(9)10;/h2-3H,4H2,1H3,(H3,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOISQMJMGAZNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CSC(=N)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one](/img/structure/B2482308.png)
![[3-(Diethylamino)phenyl]methanol](/img/structure/B2482310.png)
![N-(1,3-Benzothiazol-2-YL)-N-[2-(dimethylamino)ethyl]-3-(4-fluorobenzenesulfonamido)benzamide hydrochloride](/img/structure/B2482311.png)

![6-(3-chlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2482313.png)
![N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2482315.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2482320.png)

![3-(2,6-difluorophenyl)-4-[(4-methylphenoxy)methyl]-2,3-dihydro-1,3-thiazole-2-thione](/img/structure/B2482322.png)
![(1R*,4R*)-tert-Butyl N-[4-(pyridin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2482323.png)
![2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2482325.png)


